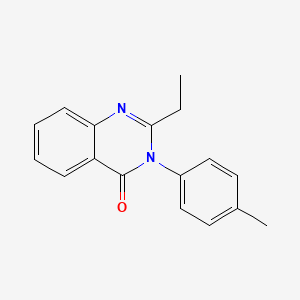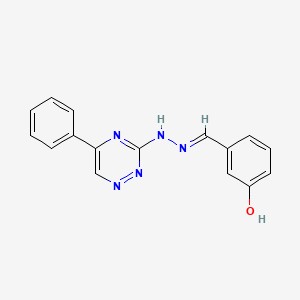
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
作用機序
The mechanism of action of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves the inhibition of JAKs, which are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling. By inhibiting JAKs, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide blocks the downstream signaling pathways that lead to the activation of STATs, which are transcription factors that regulate the expression of genes involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In cancer cells, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis by inhibiting the JAK/STAT signaling pathway. In autoimmune disorders, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of T cells and other immune cells that are responsible for the pathogenesis of these diseases.
実験室実験の利点と制限
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and specificity for JAK inhibition. However, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the research and development of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, including the optimization of its pharmacokinetic properties, the identification of new targets for JAK inhibitors, and the development of combination therapies that target multiple signaling pathways. Additionally, the use of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other drugs or immunotherapies may also be explored for the treatment of cancer and autoimmune disorders.
合成法
The synthesis of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 2,6-dichloroaniline with 4-hydroxybenzaldehyde to form 2-cyano-3-(2,6-dichlorophenyl)acrylaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to obtain 2-cyano-3-(2,6-dichlorophenyl)acrylamide. The reaction scheme is shown below:
科学的研究の応用
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. This pathway is known to be dysregulated in many types of cancer, and JAK inhibitors like 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide have emerged as promising therapeutic agents.
In autoimmune disorders, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of T cells and other immune cells that are responsible for the pathogenesis of these diseases. Inflammatory diseases like rheumatoid arthritis and psoriasis have also been targeted with JAK inhibitors like 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, which have shown promising results in clinical trials.
特性
IUPAC Name |
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-14-2-1-3-15(18)13(14)8-10(9-19)16(22)20-11-4-6-12(21)7-5-11/h1-8,21H,(H,20,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVXUOWCCOORL-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)

![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)



![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)

![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)